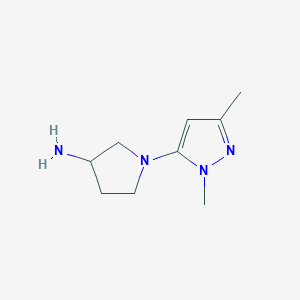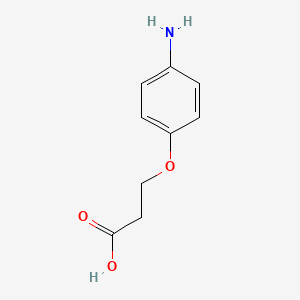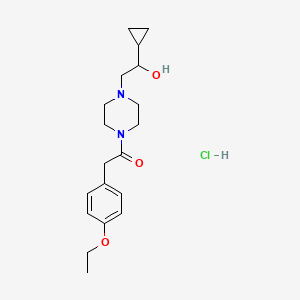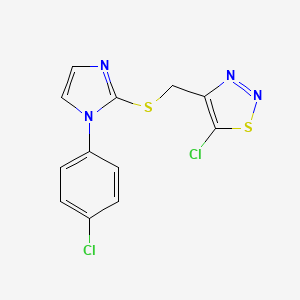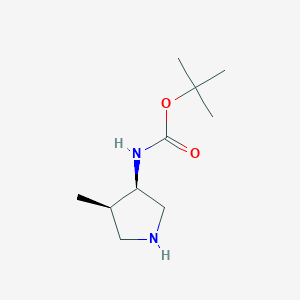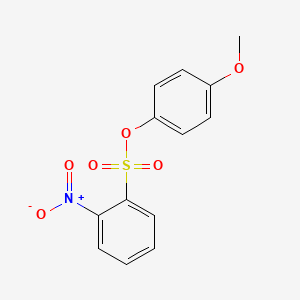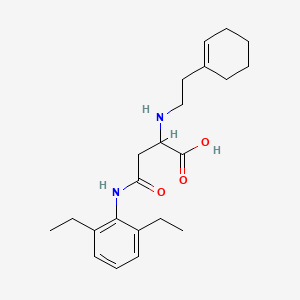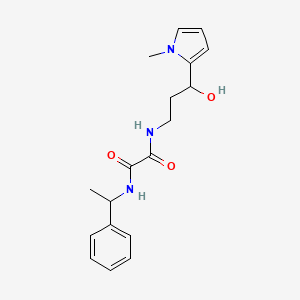
N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide, also known as HPPH, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. HPPH is a photosensitizer, which means that it can be activated by light to produce reactive oxygen species that can selectively destroy cancer cells. In
Mécanisme D'action
The mechanism of action of N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide involves the generation of reactive oxygen species upon activation by light, which can cause damage to cellular components such as DNA, proteins, and lipids. This damage can lead to cell death through various mechanisms, including apoptosis, necrosis, and autophagy.
Biochemical and Physiological Effects:
N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide has been shown to have minimal toxicity and side effects in preclinical studies. However, it can accumulate in certain tissues, such as the skin and liver, which may limit its clinical use. N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide has also been shown to have a high affinity for tumor cells, which makes it an attractive candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide in lab experiments is its ability to selectively target cancer cells, which can reduce the toxicity and side effects associated with traditional cancer treatments. However, N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide requires activation by light, which can limit its use in certain experimental settings. Additionally, the accumulation of N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide in certain tissues may affect the interpretation of experimental results.
Orientations Futures
Future research on N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide could focus on improving its selectivity and reducing its accumulation in non-target tissues. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide in clinical settings. Other potential applications of N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide could include the treatment of infectious diseases and the development of diagnostic tools for cancer detection.
Conclusion:
In conclusion, N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide is a synthetic compound that has shown promising results as a photosensitizer for cancer treatment. Its mechanism of action involves the generation of reactive oxygen species upon activation by light, which can selectively destroy cancer cells. N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide has minimal toxicity and side effects but can accumulate in certain tissues, which may limit its clinical use. Future research on N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide could focus on improving its selectivity, reducing its accumulation in non-target tissues, and exploring its potential applications in other areas of research.
Méthodes De Synthèse
The synthesis of N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide involves several steps, including the condensation of 2-methyl-1-pyrrol-2-yl-ethanone with 3-chloro-1-propanol, followed by the reaction of the resulting intermediate with oxalyl chloride to produce the oxalamide. The final step involves the reduction of the oxalamide with lithium aluminum hydride to yield N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide.
Applications De Recherche Scientifique
N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide has been extensively studied for its potential applications in photodynamic therapy (PDT) for cancer treatment. PDT involves the administration of a photosensitizer followed by the illumination of the affected area with light of a specific wavelength, which activates the photosensitizer and generates reactive oxygen species that can selectively destroy cancer cells. N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide has shown promising results in preclinical studies as a photosensitizer for the treatment of various types of cancer, including head and neck, lung, prostate, and pancreatic cancer.
Propriétés
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-13(14-7-4-3-5-8-14)20-18(24)17(23)19-11-10-16(22)15-9-6-12-21(15)2/h3-9,12-13,16,22H,10-11H2,1-2H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZJGYAEGFVNBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCC(C2=CC=CN2C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(1-phenylethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

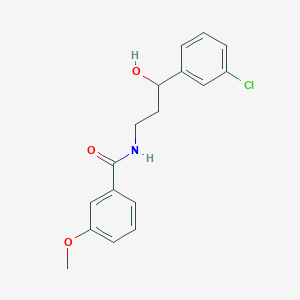
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2950631.png)
